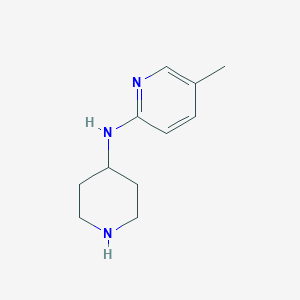
5-Methyl-N-(piperidin-4-YL)pyridin-2-amine
Cat. No. B1604021
Key on ui cas rn:
518285-55-7
M. Wt: 191.27 g/mol
InChI Key: ZHESHQYMQHBMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07375115B2
Procedure details


To a solution of 2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine (11.3 g) in ethanol (250 mL) was added 20% palladium hydroxide (4 g). After stirring the solution at room temperature under hydrogen atmosphere for 48 hours, 20% palladium hydroxide (2 g) was further added. The solution was then stirred at room temperature under hydrogen atmosphere for additional 99 hours. The catalyst was filtered off. After concentration under reduced pressure, the resulting residue was purified by chromatography [NH silica gel, chloroform:methanol=10:1]. The resulting crude product was crystallized from ethyl acetate/hexane to give the title compound (5.97 g).
Name
2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine
Quantity
11.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][N:16]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[OH-].[Pd+2].[OH-]>[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][N:16]=2)[CH2:10][CH2:9]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
2-(1-benzylpiperidin-4-ylamino)-5-methylpyridine
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)NC1=NC=C(C=C1)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring the solution at room temperature under hydrogen atmosphere for 48 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was then stirred at room temperature under hydrogen atmosphere for additional 99 hours
|
|
Duration
|
99 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by chromatography [NH silica gel, chloroform:methanol=10:1]
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude product was crystallized from ethyl acetate/hexane
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)NC1=NC=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.97 g | |
| YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

